5-Bromo-2-methylquinolin-3-ol
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Overview
Description
5-Bromo-2-methylquinolin-3-ol is a quinoline derivative with the molecular formula C10H8BrNO. It is a nitrogen-containing heterocyclic compound, characterized by a bromine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 3rd position of the quinoline ring.
Scientific Research Applications
5-Bromo-2-methylquinolin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the quinoline family, which is known for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry, often serving as a scaffold for drug discovery . .
Mode of Action
The mode of action of 5-Bromo-2-methylquinolin-3-ol is not explicitly reported in the available literature. As a quinoline derivative, it may share some of the bioactive properties common to this class of compounds. Quinolines and their derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bioactivities . The specific pathways affected by this compound, and their downstream effects, warrant further investigation.
Result of Action
Given the diverse bioactivities associated with quinoline derivatives , it is plausible that this compound could exert a range of effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylquinolin-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The compound’s bromine atom and quinoline ring structure allow it to form stable complexes with these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By interacting with these enzymes, this compound can alter gene expression and cellular metabolism. For instance, it may inhibit the activity of certain kinases, leading to changes in the phosphorylation status of key signaling proteins. This, in turn, can affect processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, where it can act as an inhibitor. This binding is facilitated by the compound’s bromine atom, which can form halogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, where it can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-methylquinolin-3-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methylquinolin-3-ol.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-3-ol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-2-methylquinolin-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
Uniqueness
5-Bromo-2-methylquinolin-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its potent biological activities compared to its chloro and non-halogenated counterparts .
Properties
IUPAC Name |
5-bromo-2-methylquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)5-7-8(11)3-2-4-9(7)12-6/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYLNJMLSHBKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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